![molecular formula C12H9ClO5 B2723018 (6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 855287-83-1](/img/structure/B2723018.png)
(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions . This reaction yields 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one, which then reacts with various azoles to produce a series of coumarin-derived azolyl ethanols .Molecular Structure Analysis
The molecular formula of(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
is C12H9ClO5 . The average mass is 268.650 Da and the monoisotopic mass is 268.013855 Da .
Scientific Research Applications
Environmental and Health Impact Studies
Research has been conducted on various chemical compounds to understand their environmental impact and potential health risks. For instance, studies on phenoxyherbicides and chlorophenols suggest a need for further investigation into the association between chemical exposure and health outcomes like soft tissue sarcoma (Smith et al., 1984).
Metabolism and Excretion in Humans
The metabolism and excretion pathways of specific chemical compounds, such as MK-0524, have been studied to understand their pharmacokinetics in humans (Karanam et al., 2007). Such research is crucial for drug development and safety evaluations.
Sensory Analysis and Chemical Interactions
Studies on odor detection and the interaction of various compounds reveal insights into human sensory perception and chemical mixture effects (Miyazawa et al., 2009). This research can have applications in food science, perfumery, and environmental monitoring.
Toxicological Assessments
Toxicologic studies, such as those on indomethacin, provide critical information on the potential adverse effects of chemical compounds, guiding safety regulations and therapeutic use considerations (Guerra, 1967).
Nutritional Studies and Health Benefits
Research on dietary components like chlorogenic acids from coffee explores their absorption, metabolism, and potential health benefits, contributing to nutritional science and metabolic health understanding (Monteiro et al., 2007).
properties
IUPAC Name |
2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO5/c1-5-6-2-8(13)9(14)4-10(6)18-12(17)7(5)3-11(15)16/h2,4,14H,3H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHAKVVKZMVIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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